D2 Receptor Affinity: ~61-Fold Higher Than BMY-14802, Comparable to Remoxipride
Gevotroline exhibits a D2 receptor Ki of 104 nM, which is approximately 61-fold more potent than BMY-14802 (D2 IC50 = 6,340 nM) [1]. This moderate D2 affinity is comparable to that of remoxipride (Ki = 113–200 nM) [2], but unlike remoxipride — which lacks meaningful 5-HT2 receptor engagement — gevotroline maintains balanced D2 and 5-HT2 antagonism while also binding sigma receptors with high affinity [3]. Tiospirone, in contrast, displays a D2 Ki of 0.5 nM, representing supra-physiological D2 occupancy associated with higher extrapyramidal side effect (EPS) liability [4].
| Evidence Dimension | Dopamine D2 receptor binding affinity (Ki/IC50) |
|---|---|
| Target Compound Data | Gevotroline D2 Ki = 104 nM |
| Comparator Or Baseline | BMY-14802 D2 IC50 = 6,340 nM; Remoxipride D2 Ki = 113–200 nM; Tiospirone D2 Ki = 0.5 nM |
| Quantified Difference | ~61-fold higher D2 affinity vs. BMY-14802; ~200-fold lower D2 affinity vs. tiospirone; comparable to remoxipride |
| Conditions | In vitro radioligand binding assays; rat striatal D2 receptors; [3H]spiperone or [3H]raclopride displacement |
Why This Matters
This moderate D2 affinity positions gevotroline in a therapeutically relevant window — sufficient for antipsychotic efficacy without the EPS burden of high-D2-affinity agents like tiospirone or haloperidol — while its sigma and 5-HT2 components confer an atypical profile absent in remoxipride.
- [1] Abou-Gharbia M, Patel UR, Webb MB, Moyer JA, Andree TH, Muth EA. Antipsychotic activity of substituted gamma-carbolines. J Med Chem. 1987;30:1818-1823. PMID: 2888898. View Source
- [2] Mohell N, Sällemark M, Hall H, et al. Binding characteristics of remoxipride and its metabolites to dopamine D2 and D3 receptors. Eur J Pharmacol. 1993;238(1):121-129. PMID: 8104807. View Source
- [3] NCATS Inxight Drugs. GEVOTROLINE. Gevotroline has equal affinity for D2 and 5-HT2 receptors and high affinity for sigma receptors. View Source
- [4] Tiospirone (IPFS/Wikipedia). Binding profile: 5-HT2A Ki = 0.06 nM, D2 Ki = 0.5 nM, 5-HT2C Ki = 9.73 nM. View Source
